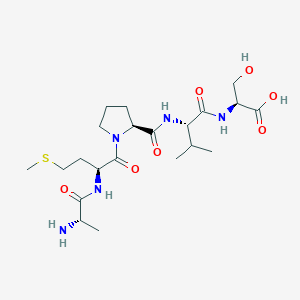![molecular formula C37H30O5 B12549920 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one CAS No. 848617-01-6](/img/structure/B12549920.png)
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phényl]-4-méthyl-2H-1-benzopyran-2-one est un composé organique complexe appartenant à la classe des dérivés de benzopyran. Ce composé est caractérisé par sa structure unique, qui comprend plusieurs groupes benzyloxy et un noyau de benzopyran.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phényl]-4-méthyl-2H-1-benzopyran-2-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Préparation de la 2,4-bis(benzyloxy)aniline : Ce composé intermédiaire peut être synthétisé en faisant réagir la 2,4-dihydroxyaniline avec le chlorure de benzyle en présence d’une base telle que l’hydroxyde de sodium.
Formation du noyau de benzopyran : Le composé intermédiaire est ensuite soumis à des réactions de cyclisation pour former le noyau de benzopyran. Cette étape implique souvent l’utilisation de catalyseurs et de conditions réactionnelles spécifiques pour garantir la formation du produit souhaité.
Introduction des groupes benzyloxy : La dernière étape consiste à introduire des groupes benzyloxy à des positions spécifiques sur le noyau de benzopyran. Ceci peut être réalisé par des réactions de substitution nucléophile utilisant le bromure de benzyle ou le chlorure de benzyle comme agents de benzylation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l’efficacité et le rendement du processus de synthèse. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phényl]-4-méthyl-2H-1-benzopyran-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour donner des formes réduites du composé.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le noyau de benzopyran.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Chlorure de benzyle ou bromure de benzyle en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des quinones, tandis que la réduction peut produire des alcools ou d’autres dérivés réduits.
4. Applications de la recherche scientifique
Chimie
En chimie, la 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phényl]-4-méthyl-2H-1-benzopyran-2-one est utilisée comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer diverses transformations chimiques et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, ce composé est étudié pour ses activités biologiques potentielles. Il peut présenter des propriétés telles qu’une activité antioxydante, anti-inflammatoire ou anticancéreuse, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En médecine, les effets thérapeutiques potentiels du composé sont étudiés. Il peut servir de composé de tête pour le développement de nouveaux produits pharmaceutiques ciblant des maladies ou des affections spécifiques.
Industrie
Dans le secteur industriel, la 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phényl]-4-méthyl-2H-1-benzopyran-2-one peut être utilisée dans la production de produits chimiques de spécialité, de colorants et de polymères. Ses propriétés uniques en font un produit précieux pour diverses applications industrielles.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or anticancer activities, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for various industrial applications.
Mécanisme D'action
Le mécanisme d’action de la 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phényl]-4-méthyl-2H-1-benzopyran-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant à des enzymes ou à des récepteurs : Il peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité et entraînant divers effets biologiques.
Modulant les voies de signalisation : Le composé peut influencer les voies de signalisation impliquées dans les processus cellulaires tels que la prolifération, l’apoptose ou l’inflammation.
Activité antioxydante : Il peut agir comme un antioxydant, en piégeant les radicaux libres et en protégeant les cellules des dommages oxydatifs.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-bis(benzyloxy)aniline : Un précurseur dans la synthèse du composé cible, avec des groupes benzyloxy similaires mais sans le noyau de benzopyran.
4’-Benzyloxy-2-bromopropiophénone : Un autre composé contenant du benzyloxy utilisé comme intermédiaire en synthèse organique.
Unicité
La 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phényl]-4-méthyl-2H-1-benzopyran-2-one est unique en raison de sa combinaison spécifique de groupes benzyloxy et du noyau de benzopyran. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
848617-01-6 |
|---|---|
Formule moléculaire |
C37H30O5 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
3-[2,4-bis(phenylmethoxy)phenyl]-4-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C37H30O5/c1-26-32-19-17-31(40-24-28-13-7-3-8-14-28)22-35(32)42-37(38)36(26)33-20-18-30(39-23-27-11-5-2-6-12-27)21-34(33)41-25-29-15-9-4-10-16-29/h2-22H,23-25H2,1H3 |
Clé InChI |
PJHUCWFFFBJAAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


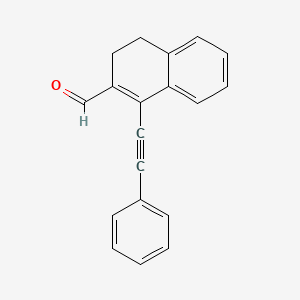

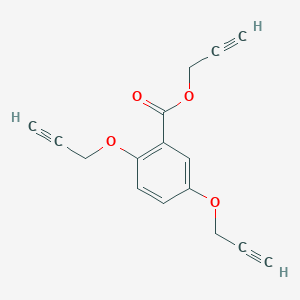
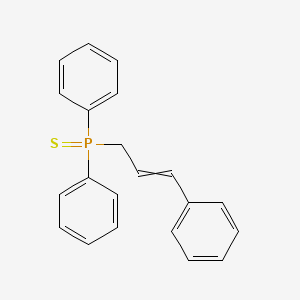

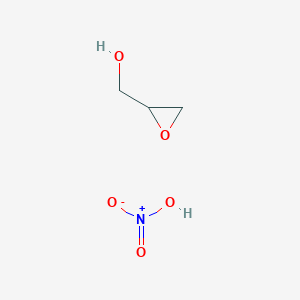
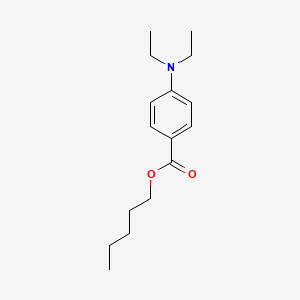
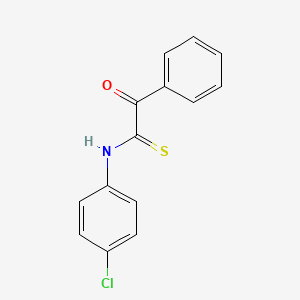

![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)

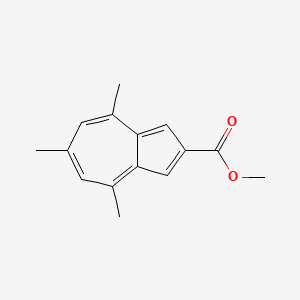
![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
